(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
Description
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (CAS: 149690-12-0) is a chiral intermediate critical to the synthesis of sacubitril derivatives, which are explored for antibacterial, antifungal, and antitubercular applications . Its molecular formula is C₂₀H₂₆ClNO₂ (MW: 347.88), featuring an ethyl ester group, a biphenyl moiety, and a primary amino group. The compound is synthesized via a multi-step process involving Boc-protection, esterification, and deprotection, achieving high yields (~94%) . Key properties include:
Properties
IUPAC Name |
ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3/t15-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSPZRSANXDRL-BEFAXECRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate typically involves the use of biphenyl derivatives. Common synthetic methodologies include the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These reactions often require specific catalysts and conditions to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Boc-Protected Intermediate: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)Amino)-2-Methylpentanoic Acid
CAS: 1012341-50-2 | Formula: C₂₃H₂₉NO₄ | MW: 383.48
- Role: Precursor in the synthesis of the target compound; the Boc group protects the amino group during esterification .
- Key Differences :
| Property | Target Compound (CAS 149690-12-0) | Boc-Protected Intermediate (CAS 1012341-50-2) |
|---|---|---|
| Functional Groups | Ethyl ester, free amino group | Carboxylic acid, Boc-protected amino group |
| Solubility | Slightly polar solvents | Likely lower solubility in polar solvents |
| Synthetic Utility | Final intermediate for derivatives | Early-stage intermediate |
Free Acid Form: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-Amino-2-Methylpentanoic Acid
CAS: 1039307-95-3 | Formula: C₁₈H₂₁NO₂ | MW: 295.36
Sacubitril (AHU-377)
CAS: 149709-62-6 | Formula: C₂₄H₂₉NO₅ | MW: 411.49
Thiourea Derivatives
Examples: Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-2-methyl-4-(3-(4-nitrophenyl)thioureido)pentanoate
- Role : Modified derivatives with enhanced antitubercular activity (EC: 6.25 μg/mL) .
- Key Differences: Thiourea substituents on the amino group improve target engagement and potency. Pharmacological Profile: Higher efficacy against Mycobacterium tuberculosis compared to the parent compound .
Physicochemical and Pharmacological Comparisons
Structural and Functional Impact
- Ester vs. Acid : The ethyl ester in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, whereas the free acid form (CAS 1039307-95-3) is more polar and may require active transport .
- Amino Group Modifications: Boc protection (CAS 1012341-50-2) prevents undesired reactions during synthesis, while thiourea derivatives (e.g., CAS 752174-62-2 derivatives) introduce bioactivity-enhancing moieties .
Biological Activity
(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, also known as Sacubitril Impurity 9 or LCZ696 Intermediate, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular diseases. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 347.88 g/mol
- CAS Number : 149690-12-0
- IUPAC Name : ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
This compound is primarily recognized as an intermediate in the synthesis of Sacubitril, a dual inhibitor of the angiotensin II receptor and neprilysin. This mechanism is crucial for its role in managing hypertension and heart failure by enhancing the levels of natriuretic peptides and inhibiting vasoconstriction pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity through several pathways:
- Neprilysin Inhibition : The compound inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation and diuresis, which are beneficial in treating heart failure .
- Angiotensin II Receptor Blockade : By acting on the angiotensin II receptor, it helps reduce blood pressure and improve cardiac output. This dual action is pivotal in therapeutic applications for cardiovascular diseases .
- Potential Anti-Cancer Activity : Preliminary studies suggest that compounds similar to this compound may interact with L-type amino acid transporters (LATs), which are implicated in cancer cell metabolism. Increased LAT expression is often associated with tumor aggressiveness .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
Q & A
Q. What are the key considerations for synthesizing (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, prioritize chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation catalysts) to control stereochemistry at the 2R and 4S positions. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine moiety to prevent racemization during synthesis. Monitor reaction progress with chiral HPLC or polarimetry to assess enantiomeric excess (ee). Post-synthesis purification via recrystallization or preparative chromatography (RP-HPLC) can further enhance purity. Characterization by - and -NMR, coupled with X-ray crystallography, confirms stereochemical integrity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural conformation of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation by resolving bond angles and spatial arrangement .
- NMR spectroscopy : - and -NMR can identify diastereotopic protons and confirm regiochemistry. NOESY/ROESY experiments reveal spatial proximity of protons (e.g., biphenyl vs. methyl groups) .
- Vibrational spectroscopy (FT-IR/Raman) : Detects functional groups (e.g., ester carbonyl, amine N-H stretches) and validates hydrogen-bonding interactions .
Advanced Questions
Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses of the compound within active sites. Focus on hydrophobic interactions between the biphenyl moiety and aromatic residues, and hydrogen bonding via the ester/amine groups.
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories. Analyze RMSD, RMSF, and binding free energies (MM-PBSA/GBSA) .
- Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., frontier molecular orbitals) to predict reactivity or charge transfer during interactions .
Q. What experimental strategies resolve contradictions between observed and predicted solubility profiles in aqueous vs. non-polar solvents?
Methodological Answer:
- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to identify solvents with similar cohesive energy densities. Experimental validation via turbidimetric titration can refine predictions.
- Co-solvency studies : Test binary solvent systems (e.g., water-ethanol, DMSO-hexane) to enhance solubility while maintaining stability.
- Thermal analysis (DSC/TGA) : Detect polymorphic transitions or hydrate formation that may alter solubility unexpectedly .
Q. How to design a stability study under varying physiological conditions (e.g., pH, temperature) for this compound?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC-UV/MS. Focus on ester hydrolysis (pH-dependent) and amine oxidation.
- Thermal stress testing : Use accelerated stability protocols (40–60°C, 75% RH) to model long-term storage. KinFit software can extrapolate degradation rates (Arrhenius equation).
- Oxidative stability : Add reactive oxygen species (e.g., HO) to simulate in vivo oxidative stress. Quantify degradation products (e.g., biphenyl derivatives) .
Q. What advanced chromatographic methods can separate diastereomeric impurities introduced during synthesis?
Methodological Answer:
- Chiral stationary phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases. Optimize temperature (10–40°C) to improve resolution.
- Supercritical fluid chromatography (SFC) : Employ CO-methanol gradients for high-resolution separation of diastereomers with minimal solvent waste.
- 2D-LC : Couple achiral (C18) and chiral columns for orthogonal separation of complex mixtures .
Q. How does the biphenyl moiety influence the compound’s pharmacokinetic properties (e.g., membrane permeability, metabolic stability)?
Methodological Answer:
- LogP analysis : Measure octanol-water partition coefficients to assess lipophilicity. The biphenyl group increases LogP (~4.5), enhancing membrane permeability but risking CYP450-mediated metabolism .
- PAMPA assay : Quantify passive diffusion across artificial membranes. Correlate biphenyl hydrophobicity with increased Caco-2 permeability.
- Metabolic stability in microsomes : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylated biphenyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
